molecular formula C17H17F3N4O3S B2912728 N-(6-((2-((2-methoxy-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021135-86-3

N-(6-((2-((2-methoxy-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2912728
CAS No.: 1021135-86-3
M. Wt: 414.4
InChI Key: OZMUXDSWVADIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-((2-methoxy-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a synthetic small molecule designed for advanced biochemical and pharmacological research. This compound features a pyridazine core linked to a 2-methoxy-5-(trifluoromethyl)phenyl group via a thioether and amide bond-containing chain. Its molecular structure suggests potential as a key intermediate or candidate for investigating novel therapeutic targets. Researchers can leverage this compound in high-throughput screening campaigns to identify potential modulators of enzymatic activity or cellular signaling pathways. The presence of the trifluoromethyl group, a common motif in medicinal chemistry, often enhances metabolic stability and binding affinity, making this molecule of particular interest for structure-activity relationship (SAR) studies. The exact mechanism of action and primary research applications are yet to be fully characterized, presenting a valuable opportunity for exploratory investigation. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[6-[2-[2-methoxy-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3S/c1-3-14(25)22-13-6-7-16(24-23-13)28-9-15(26)21-11-8-10(17(18,19)20)4-5-12(11)27-2/h4-8H,3,9H2,1-2H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMUXDSWVADIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C19H22F3N3O3S
  • Molecular Weight : 423.45 g/mol

Structural Features

This compound features a pyridazine ring, a propionamide group, and a methoxy-trifluoromethyl phenyl moiety, which contribute to its biological properties. The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability.

The biological activity of N-(6-((2-((2-methoxy-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.
  • Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects : Some research points to its potential in modulating inflammatory responses, which could be beneficial in treating autoimmune diseases.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

  • Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction via the mitochondrial pathway .
  • Antimicrobial Testing :
    • In vitro tests conducted against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL, suggesting potential as an antibacterial agent .
  • Inflammation Studies :
    • Research published in Pharmacology Reports indicated that compounds with similar structures reduced pro-inflammatory cytokine levels in murine models of inflammation, suggesting a role in managing inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerSignificant cytotoxicityJournal of Medicinal Chemistry
AntimicrobialInhibition of S. aureus growthIn vitro studies
Anti-inflammatoryReduced cytokine levelsPharmacology Reports

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureImpact on Activity
Trifluoromethyl groupEnhances lipophilicity
Methoxy groupIncreases solubility
Pyridazine ringPotential for receptor binding

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The pyridazine core distinguishes this compound from structurally related furopyridine derivatives, such as the furo[2,3-b]pyridine-3-carboxamide described in . Pyridazine-based compounds often exhibit distinct electronic properties due to the nitrogen atoms at positions 1 and 2, which influence binding affinity and solubility.

Substituent Effects

  • Trifluoromethyl vs. Fluorophenyl Groups : The trifluoromethyl group in the target compound increases electronegativity and steric bulk compared to the 4-fluorophenyl group in ’s compound. This difference may alter interactions with hydrophobic binding pockets in enzymes or receptors.
  • Thioether vs. Carboxamide Linkers : The thioether linkage in the target compound provides greater conformational flexibility than the rigid carboxamide linker in the furopyridine analog. This flexibility could enhance adaptability to diverse protein conformations but may reduce binding specificity.

Pharmacological and Physicochemical Properties

Table 1: Comparative Properties of Pyridazine and Furopyridine Derivatives

Property Target Compound Furopyridine Derivative ()
Molecular Weight ~450 g/mol (estimated) 531.95 g/mol (reported)
Key Functional Groups Trifluoromethyl, thioether, propionamide Fluorophenyl, carboxamide, pyrimidine
Solubility (Predicted) Moderate (logP ~3.5) Low (logP ~4.2)
Synthetic Complexity High (multiple coupling steps) Moderate (fused ring system pre-assembled)

Bioactivity Insights

While direct bioactivity data for the target compound are scarce, analogs with pyridazine cores have demonstrated kinase inhibitory activity (e.g., p38 MAPK inhibitors).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.